9-O-Acetyl-4,4'-di-O-methyllariciresinol

Lipophilicity Chromatography Bioavailability

This 9-O-Acetyl-4,4'-di-O-methyllariciresinol (CAS 73354-15-1) is a chemically defined, high-purity (≥98%) lignan reference standard specifically isolated from Rostellularia procumbens and Araucaria angustifolia. Unlike generic lariciresinol or non-acetylated analogs, its unique 4,4'-di-O-methyl and 9-O-acetyl substitutions confer significantly increased lipophilicity (XLogP3-AA 3.6), altered H-bonding capacity, and distinct chromatographic retention—making it indispensable for accurate HPLC/LC-MS quantification and metabolomic dereplication of highly modified lignans in complex plant matrices.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
Cat. No. B019658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-Acetyl-4,4'-di-O-methyllariciresinol
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3/t18-,19-,24+/m0/s1
InChIKeyPPIRSWOCXJSZIK-AXHZCLLHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

9-O-Acetyl-4,4'-di-O-methyllariciresinol: A Structurally Differentiated Lignan Reference Standard


9-O-Acetyl-4,4'-di-O-methyllariciresinol (CAS 73354-15-1) is a chemically defined lignan belonging to the 7,9'-epoxylignan class . With a molecular formula of C24H30O7 and a molecular weight of 430.5 g/mol, it is characterized by the presence of both 4,4'-di-O-methyl and 9-O-acetyl substitutions on the lariciresinol core [1]. This compound is isolated from specific plant sources such as Rostellularia procumbens and Araucaria angustifolia . It is primarily utilized as a high-purity analytical reference standard (≥98%) for phytochemical research, natural product dereplication, and method development, where its unique substitution pattern is essential for accurate identification and quantification .

9-O-Acetyl-4,4'-di-O-methyllariciresinol: Why Non-Equivalent Lignan Derivatives Cannot Serve as Surrogates


Substituting 9-O-Acetyl-4,4'-di-O-methyllariciresinol with a closely related lignan, such as lariciresinol, 4,4'-di-O-methyllariciresinol, or lariciresinol acetate, is not analytically or biologically valid. The compound's specific O-acetyl and O-methyl modifications are not merely functional group additions; they fundamentally alter key physicochemical properties including lipophilicity (XLogP3-AA), molecular weight, and hydrogen bonding capacity [1][2]. These changes directly impact chromatographic retention time in HPLC and GC analyses, making non-identical standards unsuitable for accurate quantification or dereplication [3]. In biological systems, the unique substitution pattern governs molecular interactions with enzymes, receptors, and cellular membranes, meaning that even structurally similar analogs will exhibit distinct pharmacodynamic and pharmacokinetic profiles [1]. Therefore, utilizing a non-equivalent lignan as a substitute would compromise experimental reproducibility, lead to erroneous data interpretation in chemical fingerprinting studies, and invalidate results in bioassays where precise molecular interactions are critical.

9-O-Acetyl-4,4'-di-O-methyllariciresinol Quantitative Differentiation Guide for Scientific Procurement


Enhanced Lipophilicity (XLogP3-AA) Distinguishes 9-O-Acetyl-4,4'-di-O-methyllariciresinol from Non-Acetylated and Non-Methylated Lariciresinol Analogs

9-O-Acetyl-4,4'-di-O-methyllariciresinol exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.6) compared to its non-acetylated, non-methylated core analog, (+)-lariciresinol (XLogP3-AA ≈ 1.5) [1][2]. This 2.1 unit increase in XLogP3-AA, corresponding to a >100-fold increase in octanol-water partition coefficient, is a direct consequence of the compound's four methoxy groups and one acetoxy group replacing four hydroxyl groups on the lariciresinol scaffold [1][2].

Lipophilicity Chromatography Bioavailability

Increased Molecular Weight and Altered Hydrogen Bonding Profile Differentiate 9-O-Acetyl-4,4'-di-O-methyllariciresinol from Common Lariciresinol Analogs

The unique substitution pattern of 9-O-Acetyl-4,4'-di-O-methyllariciresinol results in a molecular weight of 430.5 g/mol and zero hydrogen bond donors, distinguishing it from (+)-lariciresinol (MW 360.4 g/mol, 2 HBD) and lariciresinol acetate (MW 402.44 g/mol, 1 HBD) [1][2][3]. The additional 70.1 Da compared to the parent compound ensures a unique monoisotopic mass (430.19915 Da) for definitive identification via high-resolution mass spectrometry (HRMS) [1].

Mass Spectrometry Hydrogen Bonding Physicochemical Properties

Chemical and Biological Stability Enhancement Conferred by O-Acetylation and O-Methylation

The O-acetyl and O-methyl modifications of 9-O-Acetyl-4,4'-di-O-methyllariciresinol are reported to enhance its chemical stability and solubility relative to the unsubstituted parent lignan, lariciresinol [1]. The replacement of labile phenolic hydroxyl groups with stable methoxy and acetoxy functionalities reduces susceptibility to oxidation and glucuronidation, potentially improving its utility as a stable reference standard and its behavior in in vitro assays.

Stability Solubility Metabolism

Defined Purity and Physical Form for Direct Analytical Use

Commercially available 9-O-Acetyl-4,4'-di-O-methyllariciresinol is supplied with a specified minimum purity of ≥98%, determined by HPLC, and is provided as a powder [1]. This contrasts with unrefined natural extracts or less stringently characterized analogs, which may contain variable amounts of co-occurring lignans, fatty acids, or other matrix components that interfere with quantitative analysis and bioassay interpretation.

Analytical Standard Purity QC

9-O-Acetyl-4,4'-di-O-methyllariciresinol: Primary Scientific Application Scenarios Based on Verified Differentiation


Analytical Reference Standard for HPLC-UV/MS Dereplication and Quantification of Lignans in Plant Extracts

Its defined purity (≥98%), unique molecular weight (430.5 Da), and significantly increased lipophilicity (XLogP3-AA = 3.6) compared to parent compounds make it an essential external standard for identifying and quantifying this specific compound in complex plant matrices, such as those from Rostellularia procumbens or Araucaria angustifolia, using reverse-phase HPLC-UV or LC-MS methodologies [1][2].

Phytochemical and Metabolomics Research on Structurally Modified Lignans

The compound serves as a reference material for studies focused on the biosynthesis, metabolism, or distribution of highly modified lignans. Its distinct mass (monoisotopic 430.19915 Da) and lack of hydrogen bond donors enable its unambiguous detection and differentiation from less-modified analogs in HRMS-based metabolomics workflows [1].

In Vitro Bioactivity Studies Requiring a Stable and Soluble Lignan Standard

The reported enhancements in chemical stability and solubility due to O-acetylation and O-methylation make this compound a more robust choice than the parent lariciresinol for in vitro bioassays (e.g., antioxidant, anti-inflammatory). Its defined nature ensures that observed activity can be attributed to the specific compound, minimizing confounding effects from unstable or poorly soluble alternatives [2].

Method Development and Validation in Pharmacopoeial Analysis of Traditional Medicines

For analytical laboratories developing or validating methods for the quality control of herbal medicines containing Rostellularia procumbens (e.g., Justicia procumbens), this high-purity standard is required to establish system suitability, linearity, accuracy, and precision for assays designed to monitor this specific marker compound .

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